REACTION_CXSMILES
|
C(C1C=CSC=1C1SC=CC=1C1SC=CC=1C1SC=CC=1CCCCCCCCCCCC)CCCCCCCCCCC.BrC(CCCCCCCCCC)CC1SC=CC=1.C1C(=O)N(Br)[C:65](=[O:66])[CH2:64]1.[S:71]1[CH:75]=[CH:74][C:73]([CH2:76][OH:77])=[CH:72]1.C(Cl)(=O)C>C(Cl)(Cl)Cl.C(O)(=O)C.CN(C1C=CN=CC=1)C>[C:65]([O:77][CH2:76][C:73]1[CH:74]=[CH:75][S:71][CH:72]=1)(=[O:66])[CH3:64].[S:71]1[CH:75]=[CH:74][C:73]([CH2:76][OH:77])=[CH:72]1 |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)CO
|
Name
|
C—H
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
chloroform acetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl.C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
hydroxymethyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
O-alkyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3,3′″-Didodecylquaterthiophene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)C1=C(SC=C1)C=1SC=CC1C=1SC=CC1C=1SC=CC1CCCCCCCCCCCC
|
Name
|
2-bromododecylthiophene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(CC=1SC=CC1)CCCCCCCCCC
|
Name
|
5,5′-bis(trimethyltin) 2,2′-bithiophene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2,2′-Dibromo-3-3′″-didodecyl-quaterthiophene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC1=CSC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=C(C=C1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |